2-Ethoxy-8-methoxychroman
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Overview
Description
2-Ethoxy-8-methoxychroman is a chemical compound belonging to the chroman family, which is characterized by a benzopyran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-8-methoxychroman typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2-ethoxyphenol with 2-methoxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-8-methoxychroman undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the chroman ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
2-Ethoxy-8-methoxychroman has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-Ethoxy-8-methoxychroman involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
- 3-(2,4-Dihydroxybenzyl)-5,7-dihydroxy-8-methoxychroman-4-one
- 3-(4’-Hydroxybenzyl)-5,7-dihydroxy-6-methyl-8-methoxychroman-4-one
- 3-(4’-Methoxybenzyl)-5,7-dihydroxy-6-methyl-8-methoxychroman-4-one
Uniqueness: 2-Ethoxy-8-methoxychroman is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-ethoxy-8-methoxy-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C12H16O3/c1-3-14-11-8-7-9-5-4-6-10(13-2)12(9)15-11/h4-6,11H,3,7-8H2,1-2H3 |
InChI Key |
NORVBKDQEIUYHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCC2=C(O1)C(=CC=C2)OC |
Origin of Product |
United States |
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